

# Dimethyl Isosorbide: A Green Solvent Revolutionizing Pharmaceutical Formulations

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## Compound of Interest

Compound Name: Dimethyl Isosorbide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

In the pharmaceutical industry's persistent quest for greener, safer, and more effective drug delivery systems, **Dimethyl Isosorbide** (DMI) has emerged as a promising bio-based solvent. [1][2] Derived from renewable resources like D-sorbitol, a sugar alcohol obtained from glucose, DMI presents a sustainable alternative to conventional organic solvents.[1] Its favorable safety profile, high polarity, and excellent solubilizing capabilities make it a versatile excipient in a variety of pharmaceutical applications, particularly in topical and transdermal formulations.[1][2] This technical guide provides a comprehensive overview of DMI, focusing on its properties as a green solvent, its role in enhancing drug solubility and skin penetration, and detailed experimental protocols for its evaluation.

## Physicochemical Properties and Green Solvent Profile

**Dimethyl Isosorbide** is a clear, colorless, and low-viscosity liquid that is fully miscible with water, as well as many organic solvents and non-ionic surfactants.[2] Its synthesis from renewable feedstocks positions it as an environmentally friendly alternative to petroleum-derived solvents.

A key advantage of DMI lies in its favorable safety and toxicological profile. It is not classified as a hazardous substance and has a low potential for skin irritation.[3][4] The US Food and Drug Administration (FDA) has listed **Dimethyl Isosorbide** in its Inactive Ingredient Database (IID), indicating its acceptability for use in pharmaceutical products.[5]

Table 1: Physicochemical Properties of **Dimethyl Isosorbide**

Property	Value	Reference
Chemical Name	1,4:3,6-Dianhydro-2,5-di-O-methyl-D-glucitol	[6]
CAS Number	5306-85-4	[6]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>4</sub>	[7]
Molecular Weight	174.19 g/mol	[7]
Appearance	Clear, colorless liquid	[8]
Boiling Point	93-95 °C @ 0.10 mm Hg	
Melting Point	-70.0 °C	[8]
Flash Point	120 °C	[8]
Water Solubility	Miscible in all proportions	[2]
log P (Octanol/Water)	-0.44	[1]

Table 2: Comparison of DMI with Other Common Pharmaceutical Solvents

Solvent	Source	Boiling Point (°C)	Key Advantages of DMI
Dimethyl Isosorbide	Bio-based	234	High boiling point, low volatility, excellent safety profile, penetration enhancement
Propylene Glycol	Petroleum-based	188.2	Good solvent, humectant
Ethanol	Bio-based/Petroleum-based	78.37	Good solvent, volatile
Polyethylene Glycol (PEG 400)	Petroleum-based	Decomposes	Good solvent, low toxicity

## Role as a Solubility Enhancer

A significant challenge in pharmaceutical formulation is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). DMI's high polarity and ability to form hydrogen bonds make it an effective solvent for a wide range of APIs, including those that are poorly soluble in water.

## Solubility of Steroids in DMI

A notable study investigated the cosolvency of DMI for enhancing the solubility of the steroids prednisone, dexamethasone, and prednisolone.[9] The study found that the solubility of these drugs was significantly affected by the complexation of DMI with other solvents like water and propylene glycol.[9] Maximum solubility for each of the steroids was observed at a DMI/water or DMI/propylene glycol concentration ratio of approximately 1:2.[9]

While the precise quantitative solubility data from this study is not publicly available, the findings clearly indicate DMI's potential in formulating poorly soluble drugs like corticosteroids.

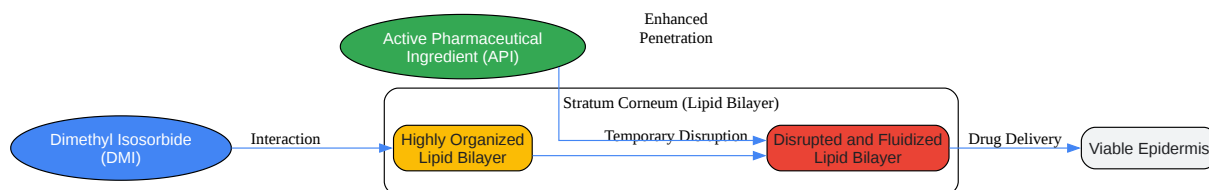
Table 3: Qualitative Solubility of Selected APIs in **Dimethyl Isosorbide**

Active Pharmaceutical Ingredient (API)	Solubility in DMI
Prednisone	Soluble (especially in co-solvent systems)[9]
Dexamethasone	Soluble (especially in co-solvent systems)[9]
Prednisolone	Soluble (especially in co-solvent systems)[9]
Salicylic Acid	Soluble[8]
Retinoids	Soluble[8]
Ascorbic Acid Derivatives	Soluble[8]

## Mechanism of Action as a Penetration Enhancer

DMI is widely recognized for its ability to enhance the penetration of active ingredients through the stratum corneum, the outermost layer of the skin.[1][10] This property is particularly valuable in topical and transdermal drug delivery systems, where efficient delivery of the API to the target site is crucial for therapeutic efficacy.

The precise mechanism by which DMI enhances skin penetration is thought to involve a temporary and reversible disruption of the highly organized lipid bilayer of the stratum corneum. This disruption increases the fluidity of the lipid matrix, creating pathways for the drug to permeate more easily.



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Caption: Proposed mechanism of DMI as a skin penetration enhancer.

## Experimental Protocols

### Evaluation of DMI as a Solubility Enhancer

Objective: To determine the saturation solubility of a poorly water-soluble API in DMI and DMI-cosolvent systems.

Methodology:

- Preparation of Saturated Solutions:
  - Add an excess amount of the API to a series of vials containing pure DMI and various mixtures of DMI with a cosolvent (e.g., water, propylene glycol) at different ratios (e.g., 10:90, 20:80, 50:50, 80:20, 90:10).
  - Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Analysis:
  - After equilibration, centrifuge the vials to separate the undissolved API.
  - Carefully withdraw an aliquot of the supernatant.
  - Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
  - Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis:
  - Calculate the solubility of the API in each solvent system (e.g., in mg/mL).
  - Plot the solubility of the API as a function of the DMI concentration in the cosolvent mixtures.

# In-Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of DMI on the skin permeation of a topically applied API.

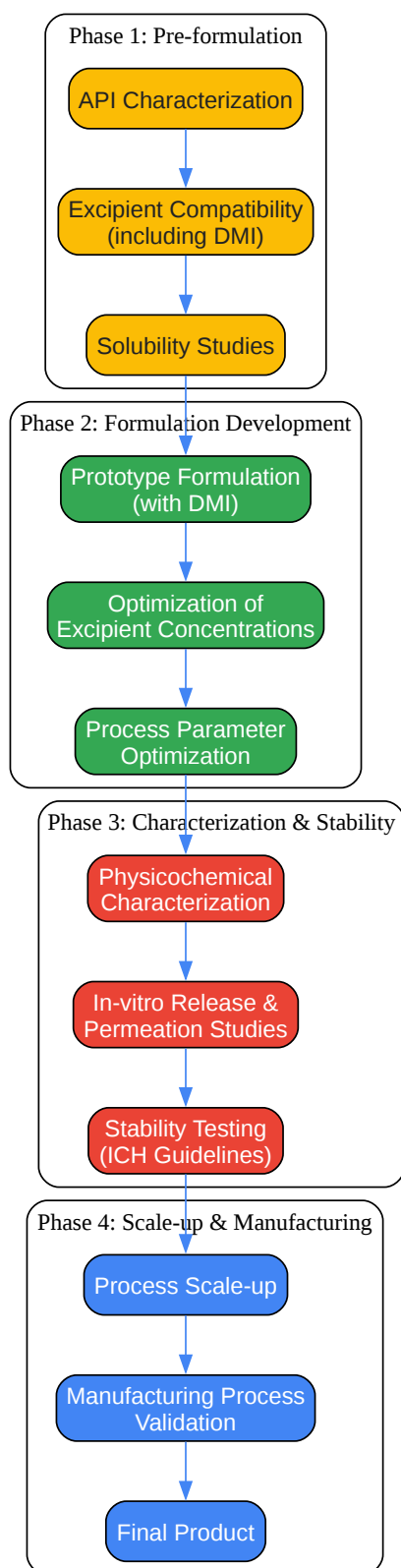
Methodology:

- Franz Diffusion Cell Setup:
  - Use vertical Franz diffusion cells with a known diffusion area.
  - The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions. The receptor medium should be degassed before use.
  - Maintain the temperature of the receptor medium at  $32 \pm 1^{\circ}\text{C}$  using a circulating water bath to mimic skin surface temperature.
  - Mount a piece of excised human or animal skin (e.g., rat or pig skin) on the diffusion cell with the stratum corneum side facing the donor compartment.
- Application of Formulation:
  - Apply a known amount of the test formulation (containing the API and DMI) and a control formulation (without DMI) to the surface of the skin in the donor compartment.
- Sampling:
  - At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.
  - Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
- Sample Analysis:
  - Analyze the collected samples for the concentration of the API using a validated analytical method (e.g., HPLC).

- Data Analysis:
  - Calculate the cumulative amount of API permeated per unit area of the skin ( $\mu\text{g}/\text{cm}^2$ ) at each time point.
  - Plot the cumulative amount of API permeated versus time.
  - Determine the steady-state flux ( $J_{ss}$ ) from the slope of the linear portion of the curve.
  - Calculate the permeability coefficient ( $K_p$ ).

## Formulation Development Workflow

The development of a topical formulation containing DMI typically follows a systematic approach to ensure the final product is stable, effective, and meets all quality attributes.



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Caption: General workflow for developing a topical formulation with DMI.



## Regulatory and Safety Considerations

DMI is generally considered safe for use in topical pharmaceutical and cosmetic products.[2][4] It has a low toxicity profile and is not known to be a skin irritant or sensitizer at typical usage levels.[3][4] As an excipient, its use is subject to regulatory review and approval as part of a new drug application. Manufacturers should consult the relevant regulatory guidelines (e.g., FDA, EMA) for specific requirements regarding the use of DMI in pharmaceutical formulations.

## Conclusion

**Dimethyl Isosorbide** stands out as a high-performance, bio-based solvent with significant potential in pharmaceutical formulations. Its ability to enhance the solubility of poorly water-soluble drugs and improve their penetration through the skin makes it a valuable tool for formulation scientists. As the pharmaceutical industry continues to embrace green chemistry principles, the adoption of sustainable excipients like DMI is expected to grow, paving the way for the development of safer, more effective, and environmentally friendly drug products. Further research into the quantitative solubility of a wider range of APIs in DMI and detailed mechanistic studies of its penetration-enhancing effects will further solidify its position as a key enabler of next-generation drug delivery systems.

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